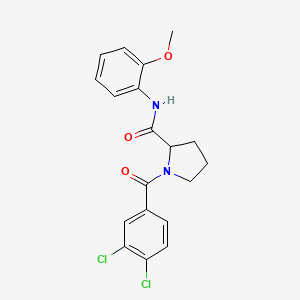![molecular formula C17H16N4O B7517657 4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide](/img/structure/B7517657.png)
4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide, also known as CPCCOEt, is a chemical compound that has been used in scientific research to understand the mechanism of action of metabotropic glutamate receptor 1 (mGluR1). This receptor is involved in the modulation of synaptic transmission and plasticity, making it a potential target for the treatment of neurological disorders. CPCCOEt is a selective antagonist of mGluR1, meaning that it blocks the receptor's activity without affecting other receptors in the brain.
作用机制
4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide is a selective antagonist of mGluR1, meaning that it blocks the receptor's activity without affecting other receptors in the brain. The receptor is a G protein-coupled receptor that is activated by glutamate, a neurotransmitter that is involved in the modulation of synaptic transmission and plasticity. When glutamate binds to mGluR1, it activates a signaling cascade that leads to changes in the activity of neurons. This compound blocks this signaling cascade by binding to the receptor and preventing glutamate from binding.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce the release of dopamine in the striatum, a brain region that is involved in the control of movement. This suggests that mGluR1 may be involved in the regulation of dopamine release and that this compound may have potential as a treatment for Parkinson's disease. This compound has also been shown to reduce the release of glutamate in the hippocampus, a brain region that is involved in learning and memory. This suggests that mGluR1 may be involved in the modulation of synaptic plasticity and that this compound may have potential as a treatment for Alzheimer's disease and other cognitive disorders.
实验室实验的优点和局限性
4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide has a number of advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of mGluR1, meaning that it can be used to study the function of this receptor without affecting other receptors in the brain. This makes it a valuable tool for investigating the role of mGluR1 in neurological disorders. However, one limitation is that it is not very potent, meaning that high concentrations are required to achieve a significant effect. This can make it difficult to use in experiments that require precise control of drug concentrations.
未来方向
There are a number of future directions for research on 4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide. One direction is to investigate its potential as a treatment for neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Another direction is to develop new drugs that target mGluR1 based on the structure of this compound. This could lead to the development of more potent and selective drugs that are better suited for clinical use. Finally, further research is needed to understand the precise mechanism of action of this compound and mGluR1, which could lead to new insights into the modulation of synaptic transmission and plasticity.
合成方法
4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide can be synthesized using a multistep process that involves the reaction of 5-cyanopyridine-2-carboxylic acid with cyclopropylamine to form 5-cyanopyridin-2-yl-cyclopropylamine. This intermediate is then reacted with 4-formylbenzoic acid to form this compound. The final product can be purified using column chromatography and characterized using various spectroscopic techniques.
科学研究应用
4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide has been used extensively in scientific research to study the function of mGluR1. This receptor is involved in the modulation of synaptic transmission and plasticity, making it a potential target for the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. This compound has been used to investigate the role of mGluR1 in these disorders and to develop new drugs that target this receptor.
属性
IUPAC Name |
4-[[(5-cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c18-9-13-3-8-16(20-10-13)21(15-6-7-15)11-12-1-4-14(5-2-12)17(19)22/h1-5,8,10,15H,6-7,11H2,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODQDSARDAODHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=C(C=C2)C(=O)N)C3=NC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7517639.png)



![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7517670.png)


![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7517684.png)